Acetic acid, [(3-methyl-3-butenyl)oxy]-
Description
Contextualization within Organic Synthesis and Chemical Diversity
In the broader context of organic synthesis, molecules like Acetic acid, [(3-methyl-3-butenyl)oxy]- represent unique building blocks. The presence of multiple functional groups offers the potential for a variety of chemical transformations. The carboxylic acid moiety can undergo esterification, amidation, or reduction. The ether linkage provides a degree of stability, while the terminal alkene is amenable to a wide range of addition reactions, including hydrogenation, halogenation, and polymerization. The diversity of potential reactions stemming from this single, relatively simple molecule underscores its theoretical value in the generation of chemical diversity.
Significance in Modern Synthetic Methodologies
Despite its potential, a thorough review of the scientific literature indicates that Acetic acid, [(3-methyl-3-butenyl)oxy]- has not been prominently featured in modern synthetic methodologies. Its significance, therefore, remains largely theoretical at this time. The development of novel synthetic routes or its identification as a key intermediate in the synthesis of complex natural products or pharmaceuticals would be required to establish its practical importance in the field.
Scope and Objectives of the Comprehensive Academic Investigation
The primary objective of this investigation is to collate and present all available scientific information strictly pertaining to Acetic acid, [(3-methyl-3-butenyl)oxy]-. This includes its fundamental chemical and physical properties. A secondary objective is to highlight the current gaps in the scientific literature regarding this compound, thereby identifying potential avenues for future research. This article will not extrapolate beyond the available data for this specific molecule and will refrain from discussing related compounds for which more information is available.
Physicochemical Properties of Acetic acid, [(3-methyl-3-butenyl)oxy]-
| Property | Value |
| Molecular Formula | C7H12O3 |
| Monoisotopic Mass | 144.07864 Da |
| Predicted XlogP | 1.4 |
| InChI | InChI=1S/C7H12O3/c1-6(2)3-4-10-5-7(8)9/h1,3-5H2,2H3,(H,8,9) |
| InChIKey | SKNNRFLWLBLWOW-UHFFFAOYSA-N |
| SMILES | CC(=C)CCOCC(=O)O |
| Data sourced from PubChem. uni.lu |
Predicted Collision Cross Section Data
| Adduct | m/z | Predicted CCS (Ų) |
| [M+H]+ | 145.08592 | 130.6 |
| [M+Na]+ | 167.06786 | 137.1 |
| [M-H]- | 143.07136 | 129.4 |
| [M+NH4]+ | 162.11246 | 151.3 |
| [M+K]+ | 183.04180 | 136.8 |
| [M+H-H2O]+ | 127.07590 | 126.1 |
| [M+HCOO]- | 189.07684 | 151.7 |
| [M+CH3COO]- | 203.09249 | 173.3 |
| [M+Na-2H]- | 165.05331 | 134.1 |
| [M]+ | 144.07809 | 132.0 |
| [M]- | 144.07919 | 132.0 |
| Data sourced from PubChemLite and calculated using CCSbase. uni.lu |
Structure
2D Structure
Properties
CAS No. |
95123-48-1 |
|---|---|
Molecular Formula |
C7H12O3 |
Molecular Weight |
144.17 g/mol |
IUPAC Name |
2-(3-methylbut-3-enoxy)acetic acid |
InChI |
InChI=1S/C7H12O3/c1-6(2)3-4-10-5-7(8)9/h1,3-5H2,2H3,(H,8,9) |
InChI Key |
SKNNRFLWLBLWOW-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)CCOCC(=O)O |
Origin of Product |
United States |
Synthetic Methodologies for Acetic Acid, 3 Methyl 3 Butenyl Oxy
Retrosynthetic Analysis and Strategic Chemical Disconnections
A retrosynthetic analysis of Acetic acid, [(3-methyl-3-butenyl)oxy]- reveals two primary disconnection points, leading to logical and synthetically feasible starting materials.
Disconnection of the C-O Ether Bond: This is the most common and intuitive disconnection. Breaking the ether linkage between the isoprenoxy group and the acetyl group leads to 3-methyl-3-buten-1-ol (B123568) (isoprenol) and a two-carbon synthon representing the acetic acid moiety. This synthon could be a haloacetic acid derivative, such as chloroacetic acid or bromoacetic acid, or their corresponding esters. This approach falls under the category of Williamson ether synthesis.
Disconnection of the C-O Ester Bond (Hypothetical): While less conventional for this specific target, one could hypothetically consider the formation of the ester bond as the final step. This would involve the reaction of a hypothetical (3-methyl-3-butenyl)oxycarbonylmethyl species with a hydroxyl source. However, the synthesis of such a reactive intermediate is complex and less practical than the ether synthesis approach.
Therefore, the most logical and widely applicable retrosynthetic strategy points towards the use of 3-methyl-3-buten-1-ol and a suitable C2 electrophile as the key building blocks.
Precursor Synthesis and Building Block Strategies
The primary precursor for the synthesis of Acetic acid, [(3-methyl-3-butenyl)oxy]- is 3-methyl-3-buten-1-ol (isoprenol) . This homoallylic alcohol is a commercially available compound. However, various synthetic methods for its preparation have been reported, ensuring its accessibility.
One of the most common industrial methods for synthesizing 3-methyl-3-buten-1-ol is the Prins reaction between isobutylene (B52900) and formaldehyde (B43269). nih.gov This reaction is typically catalyzed by an acid and proceeds through the electrophilic addition of formaldehyde to isobutylene.
Another notable method involves the Grignard reaction. Methallyl halides, such as methallyl chloride or bromide, can be converted to the corresponding Grignard reagent, which then reacts with formaldehyde to yield 3-methyl-3-buten-1-ol. google.com
The other key building block is a derivative of acetic acid . Depending on the chosen synthetic pathway, this could be:
Haloacetic acids: Chloroacetic acid or bromoacetic acid are readily available and commonly used in Williamson ether synthesis.
Haloacetic acid esters: Methyl chloroacetate (B1199739) or ethyl bromoacetate (B1195939) are also commercially available and are often preferred to avoid potential side reactions with the carboxylic acid group.
The selection of the specific acetic acid derivative will depend on the reaction conditions and the desired scale of the synthesis.
Established Synthetic Pathways to Acetic acid, [(3-methyl-3-butenyl)oxy]-
While a specific, dedicated synthetic procedure for Acetic acid, [(3-methyl-3-butenyl)oxy]- is not extensively documented in readily available literature, its synthesis can be reliably achieved through well-established organic reactions. The primary approaches are based on the retrosynthetic analysis discussed earlier.
Esterification would involve forming the ester linkage as the key step. A plausible, though less direct, route could involve the reaction of 3-methyl-3-buten-1-ol with an activated derivative of glycolic acid (hydroxyacetic acid). However, a more direct esterification to form the target molecule is not the most common approach.
A more relevant discussion of esterification in this context is the synthesis of related esters that share the [(3-methyl-3-butenyl)oxy] moiety. For example, the esterification of 3-methyl-3-buten-1-ol with other carboxylic acids is a standard transformation.
| Reactant 1 | Reactant 2 | Product | Reaction Type |
| 3-methyl-3-buten-1-ol | Acetic Anhydride | 3-methyl-3-butenyl acetate (B1210297) | Fischer Esterification |
| 3-methyl-3-buten-1-ol | Benzoyl Chloride | 3-methyl-3-butenyl benzoate | Schotten-Baumann Reaction |
The most established and logical pathway to Acetic acid, [(3-methyl-3-butenyl)oxy]- is through ether synthesis, specifically the Williamson ether synthesis. This method involves the reaction of the alkoxide of 3-methyl-3-buten-1-ol with a haloacetic acid or its ester.
The general reaction scheme is as follows:
Formation of the Alkoxide: 3-methyl-3-buten-1-ol is treated with a strong base, such as sodium hydride (NaH) or sodium metal, to deprotonate the hydroxyl group and form the corresponding sodium alkoxide.
Nucleophilic Substitution: The resulting alkoxide, a potent nucleophile, is then reacted with a haloacetic acid derivative. The alkoxide displaces the halide in an SN2 reaction to form the ether linkage.
If a haloacetic acid ester is used, the product will be the corresponding ester of Acetic acid, [(3-methyl-3-butenyl)oxy]-. This ester can then be hydrolyzed under acidic or basic conditions to yield the final carboxylic acid product. The use of an ester as the electrophile is often preferred to avoid the acidic proton of the carboxylic acid interfering with the basic conditions of the alkoxide formation.
A typical procedure would involve the slow addition of the haloacetic acid ester to a solution of the pre-formed alkoxide in an aprotic solvent like tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF).
| Reactant 1 | Reactant 2 | Base | Product |
| 3-methyl-3-buten-1-ol | Ethyl bromoacetate | Sodium Hydride | Ethyl (3-methyl-3-butenoxy)acetate |
| 3-methyl-3-buten-1-ol | Sodium chloroacetate | Sodium Hydroxide (B78521) | Acetic acid, [(3-methyl-3-butenyl)oxy]- |
While not a direct method for the synthesis of the target molecule from simple precursors, functionalization of the olefinic bond in a related molecule could be a potential route. For instance, a precursor molecule containing the (3-methyl-3-butenyl)oxy moiety could undergo reactions at the double bond. However, for the specific synthesis of Acetic acid, [(3-methyl-3-butenyl)oxy]-, this approach is less efficient than the ether synthesis routes.
The reactivity of the double bond in the 3-methyl-3-butenyl group allows for a variety of transformations, such as hydrogenation, epoxidation, or dihydroxylation, which could be used to synthesize derivatives of the target molecule.
Novel Synthetic Routes and Methodological Advancements for Acetic acid, [(3-methyl-3-butenyl)oxy]-
Modern synthetic methodologies can offer improvements in terms of efficiency, selectivity, and environmental impact for the synthesis of ethers like Acetic acid, [(3-methyl-3-butenyl)oxy]-.
Phase-Transfer Catalysis (PTC): A significant advancement in Williamson ether synthesis is the use of phase-transfer catalysis. This technique avoids the need for anhydrous conditions and the use of strong, hazardous bases like sodium hydride. In a PTC system, the reaction can be carried out in a two-phase system (e.g., aqueous sodium hydroxide and an organic solvent). A phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt, transports the hydroxide ion into the organic phase to deprotonate the alcohol, and subsequently, the alkoxide reacts with the alkyl halide. This method is generally safer, more scalable, and environmentally friendlier.
Flow Chemistry: The synthesis of ethers can also be adapted to continuous flow systems. In a flow reactor, the reactants are continuously pumped through a heated tube or a packed bed of a solid-supported reagent or catalyst. This allows for precise control of reaction parameters, improved safety for exothermic reactions, and easier scalability. For the synthesis of Acetic acid, [(3-methyl-3-butenyl)oxy]-, a flow process could involve the in-situ generation of the alkoxide followed by its immediate reaction with a haloacetate.
While specific novel routes for the title compound are not prominently featured in the literature, the application of these advanced methodologies to the established Williamson ether synthesis presents a clear path for future process optimization and development.
Catalytic Strategies in Synthesis Development
In the context of synthesizing Acetic acid, [(3-methyl-3-butenyl)oxy]-, catalytic strategies can be employed to enhance reaction efficiency, selectivity, and sustainability. For the Williamson ether synthesis, phase-transfer catalysis (PTC) represents a significant catalytic strategy. A phase-transfer catalyst, such as a quaternary ammonium salt (e.g., tetrabutylammonium (B224687) bromide), facilitates the transfer of the alkoxide from an aqueous or solid phase to an organic phase where the haloacetate ester is dissolved. This approach can circumvent the need for strictly anhydrous conditions and the use of strong, hazardous bases like sodium hydride.
The reaction could be performed in a biphasic system (e.g., aqueous sodium hydroxide and an organic solvent like toluene) with 3-methyl-3-buten-1-ol and ethyl bromoacetate. The phase-transfer catalyst would transport the hydroxide ions into the organic phase to deprotonate the alcohol, or transport the resulting alkoxide into the organic phase to react with the haloacetate. This method often leads to milder reaction conditions, reduced side reactions, and easier work-up procedures.
Furthermore, research into solid-supported catalysts could offer advantages in terms of catalyst recovery and reuse. For instance, a basic anion exchange resin could potentially be used to generate the alkoxide in situ, which could then react with the haloacetate.
Principles of Green Chemistry Applied to Acetic acid, [(3-methyl-3-butenyl)oxy]- Synthesis
The application of green chemistry principles to the synthesis of Acetic acid, [(3-methyl-3-butenyl)oxy]- aims to reduce the environmental impact of the chemical process. Key areas of focus include the choice of solvents, reagents, and energy efficiency.
One of the primary goals of green chemistry is to maximize atom economy. In the proposed Williamson ether synthesis, the atom economy can be quite high, with the main byproduct being a salt (e.g., sodium bromide). The use of catalytic methods, as discussed above, aligns with green chemistry principles by reducing the need for stoichiometric amounts of activating reagents.
The selection of solvents is another critical aspect. Traditional Williamson ether syntheses often employ volatile organic solvents (VOCs) like tetrahydrofuran (THF) or dimethylformamide (DMF). From a green chemistry perspective, exploring less hazardous and more sustainable solvents would be beneficial. The use of phase-transfer catalysis can enable the use of water as a solvent for the base, reducing the reliance on organic solvents. Another green alternative could be the use of bio-derived solvents or performing the reaction under solvent-free conditions if feasible.
Energy consumption can be minimized by employing catalytic methods that allow for lower reaction temperatures and shorter reaction times. Microwave-assisted synthesis is a technique that can often accelerate reaction rates, leading to significant energy savings.
High-Yield and Scalable Preparation Techniques
For the high-yield and scalable preparation of Acetic acid, [(3-methyl-3-butenyl)oxy]-, careful optimization of reaction parameters is essential. In the context of the Williamson ether synthesis, factors such as the choice of base, solvent, temperature, and reaction time play a crucial role.
For large-scale production, the use of a less hazardous and more cost-effective base than sodium hydride is preferable. A concentrated solution of sodium hydroxide or potassium hydroxide, particularly when combined with a phase-transfer catalyst, can be a viable alternative.
The process would likely involve the slow addition of the haloacetate ester to the pre-formed alkoxide solution to control the exothermic nature of the reaction and minimize potential side reactions, such as the elimination of the haloacetate. Continuous monitoring of the reaction progress using techniques like gas chromatography (GC) or thin-layer chromatography (TLC) would be necessary to determine the optimal reaction time.
A scalable work-up procedure would involve quenching the reaction, separating the aqueous and organic layers, and extracting the aqueous layer with a suitable solvent to recover any dissolved product. The combined organic layers would then be washed to remove any remaining base or salts before the solvent is removed under reduced pressure. The subsequent hydrolysis of the ester can be performed in a one-pot fashion or after isolation of the intermediate ester.
Purification and Isolation Techniques for Acetic acid, [(3-methyl-3-butenyl)oxy]- and its Intermediates
The purification and isolation of Acetic acid, [(3-methyl-3-butenyl)oxy]- and its synthetic intermediates are critical for obtaining a product of high purity. The choice of technique depends on the physical and chemical properties of the compounds, such as their polarity, volatility, and solubility.
Following the synthesis, the crude product will likely contain unreacted starting materials (3-methyl-3-buten-1-ol, ethyl bromoacetate), the intermediate ester (ethyl 2-(3-methylbut-3-en-1-yloxy)acetate), the final acid product, and various byproducts. A preliminary purification step often involves an acid-base extraction. By dissolving the crude mixture in an organic solvent and washing with an aqueous base (e.g., sodium bicarbonate solution), the acidic product, Acetic acid, [(3-methyl-3-butenyl)oxy]-, can be selectively extracted into the aqueous phase as its carboxylate salt. The organic phase, containing the neutral intermediate ester and unreacted starting materials, can be separated. The aqueous phase can then be acidified (e.g., with hydrochloric acid) to precipitate the pure carboxylic acid, which can be collected by filtration or extracted with a fresh portion of organic solvent.
Chromatographic Separation Methodologies
Chromatographic techniques are powerful tools for the purification of Acetic acid, [(3-methyl-3-butenyl)oxy]- and its intermediates, especially for achieving high purity on a laboratory scale.
Column Chromatography: This is a standard method for purifying organic compounds. For the separation of the intermediate ester from unreacted starting materials, silica (B1680970) gel column chromatography would be effective. A solvent system of increasing polarity, such as a gradient of ethyl acetate in hexane, would likely be used to elute the components. The non-polar starting materials would elute first, followed by the more polar ester. The final acid product is generally too polar for efficient elution from silica gel and may streak. Therefore, it is often purified by other means or by using a modified silica gel or a different stationary phase.
High-Performance Liquid Chromatography (HPLC): For analytical purposes and for the purification of small quantities of the final acid product, reversed-phase HPLC is a suitable technique. A C18 column with a mobile phase consisting of a mixture of water (often with a small amount of an acid like acetic or formic acid to suppress ionization of the carboxyl group) and a polar organic solvent like acetonitrile (B52724) or methanol (B129727) would be appropriate. The components would be separated based on their polarity, with the more polar compounds eluting first.
Gas Chromatography (GC): While GC is primarily an analytical technique, preparative GC can be used for the purification of volatile compounds. The intermediate ester, being relatively volatile, could potentially be purified by this method. The final carboxylic acid is less volatile and may require derivatization (e.g., conversion to a more volatile ester) before GC analysis or purification.
Crystallization and Distillation Techniques
Distillation: This technique is useful for purifying liquids with different boiling points. The intermediate, ethyl 2-(3-methylbut-3-en-1-yloxy)acetate, as a liquid ester, could be purified from less volatile impurities by vacuum distillation. This would be a particularly effective method for large-scale purification. The final product, Acetic acid, [(3-methyl-3-butenyl)oxy]-, being a carboxylic acid, will have a higher boiling point and may be susceptible to decomposition at high temperatures, making vacuum distillation a more suitable option if this purification method is chosen.
Crystallization: If Acetic acid, [(3-methyl-3-butenyl)oxy]- is a solid at room temperature, or if it forms stable crystalline salts, crystallization would be an excellent method for purification. This technique involves dissolving the crude product in a suitable solvent at an elevated temperature and then allowing the solution to cool slowly. The desired compound will crystallize out, leaving the impurities in the solution. The choice of solvent is critical and is determined experimentally. For a carboxylic acid, solvents such as water, or a mixture of a polar and a non-polar solvent (e.g., ethyl acetate/hexane), could be effective.
Advanced Spectroscopic and Spectrometric Characterization of Acetic Acid, 3 Methyl 3 Butenyl Oxy
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a pivotal tool for delineating the carbon-hydrogen framework of organic molecules. By probing the magnetic environments of atomic nuclei, NMR provides precise structural details.
Proton (¹H) NMR spectroscopy of Acetic acid, [(3-methyl-3-butenyl)oxy]- reveals distinct signals for each chemically unique proton. The chemical shift (δ) of each signal, measured in parts per million (ppm), is indicative of the local electronic environment. The anticipated ¹H NMR spectrum would display signals for the acetate (B1210297) methyl protons, the methylene (B1212753) protons adjacent to the ether oxygen, the methylene protons of the butenyl group, and the vinyl and methyl protons of the terminal double bond. The integration of these signals provides a ratio of the number of protons in each environment.
Table 1: Predicted ¹H NMR Data for Acetic acid, [(3-methyl-3-butenyl)oxy]-
| Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
|---|---|---|---|
| CH₃ (acetate) | ~2.05 | Singlet (s) | 3H |
| O-CH₂ | ~4.15 | Triplet (t) | 2H |
| CH₂ (butenyl) | ~2.30 | Triplet (t) | 2H |
| =CH₂ (vinyl) | ~4.70 | Multiplet (m) | 2H |
| =C-CH₃ (vinyl) | ~1.70 | Singlet (s) | 3H |
Carbon-13 (¹³C) NMR spectroscopy provides insight into the carbon backbone of the molecule. Each unique carbon atom in Acetic acid, [(3-methyl-3-butenyl)oxy]- gives rise to a separate signal in the spectrum. Key resonances would include the carbonyl carbon of the ester, the acetate methyl carbon, the methylene carbon bonded to the ether oxygen, the carbons of the butenyl chain, and the vinylic carbons.
Table 2: Predicted ¹³C NMR Data for Acetic acid, [(3-methyl-3-butenyl)oxy]-
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C=O (carbonyl) | ~171.0 |
| CH₃ (acetate) | ~21.0 |
| O-CH₂ | ~65.0 |
| CH₂ (butenyl) | ~38.0 |
| =C(CH₃) | ~142.0 |
| =CH₂ | ~112.0 |
| =C-CH₃ | ~22.5 |
Two-dimensional (2D) NMR experiments are instrumental in confirming the structural assignments made from 1D NMR data.
Correlation Spectroscopy (COSY): This experiment reveals proton-proton coupling interactions, typically through two or three bonds. A COSY spectrum would show a correlation between the signals of the O-CH₂ and the adjacent CH₂ protons in the butenyl moiety.
Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates the signals of directly attached proton and carbon atoms, allowing for unambiguous assignment of the carbon skeleton.
Heteronuclear Multiple Bond Correlation (HMBC): HMBC reveals longer-range correlations between protons and carbons (typically over two to three bonds). This is particularly useful for identifying quaternary carbons and for linking different molecular fragments. For example, an HMBC spectrum would show a correlation between the acetate methyl protons and the carbonyl carbon.
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing information about the functional groups present.
The IR spectrum of Acetic acid, [(3-methyl-3-butenyl)oxy]- is expected to show several characteristic absorption bands:
A strong, sharp absorption around 1740 cm⁻¹ is indicative of the C=O (carbonyl) stretch of the ester functional group.
A prominent band in the 1240-1160 cm⁻¹ region corresponds to the C-O stretching vibration of the ester.
The presence of the alkene is confirmed by a C=C stretching vibration near 1650 cm⁻¹ and =C-H stretching vibrations above 3000 cm⁻¹.
C-H stretching vibrations from the sp³ hybridized carbons are expected to appear just below 3000 cm⁻¹.
Raman spectroscopy would provide complementary data, often showing a strong signal for the relatively non-polar C=C bond.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a powerful technique for determining the molecular weight of a compound and for deducing structural information from its fragmentation patterns upon ionization. The molecular ion peak (M⁺) in the mass spectrum of Acetic acid, [(3-methyl-3-butenyl)oxy]- would appear at a mass-to-charge ratio (m/z) corresponding to its molecular weight. The fragmentation pattern would likely involve characteristic losses, such as the loss of the alkoxy or acyl group, providing further structural confirmation.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular ion's mass-to-charge ratio. This precision allows for the determination of the compound's elemental composition, thereby confirming its molecular formula. For Acetic acid, [(3-methyl-3-butenyl)oxy]-, with a molecular formula of C₇H₁₂O₂, HRMS would yield a measured mass that is very close to the calculated exact mass, distinguishing it from other potential isomers.
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment and Identification
Gas Chromatography-Mass Spectrometry (GC-MS) serves as a critical analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds. In the context of Acetic acid, [(3-methyl-3-butenyl)oxy]-, GC-MS is instrumental for assessing the purity of a sample and confirming its molecular identity. The gas chromatography component separates the compound from any impurities, such as starting materials or byproducts from synthesis, based on differences in boiling points and interactions with the stationary phase of the GC column. The retention time, the time it takes for the compound to travel through the column, is a characteristic property under specific analytical conditions.
Following separation by GC, the eluted compound enters the mass spectrometer, where it is ionized, typically by electron impact (EI). This high-energy process fragments the molecule into a series of smaller, charged ions. The resulting mass spectrum, a plot of ion abundance versus mass-to-charge ratio (m/z), provides a unique fragmentation pattern that acts as a molecular fingerprint.
For Acetic acid, [(3-methyl-3-butenyl)oxy]-, the molecular ion (M⁺) peak would be expected at an m/z corresponding to its monoisotopic mass of approximately 144.079 g/mol . uni.lu The fragmentation pattern is dictated by the weakest bonds and the stability of the resulting fragments. Key fragmentation pathways for this molecule would include:
Cleavage of the ether bond: Breakage of the C-O bond can occur on either side of the ether oxygen, leading to characteristic fragments.
Loss of the acetic acid moiety: A common fragmentation for such esters is the loss of the entire acetic acid group or parts of it.
Fragmentation of the alkenyl group: The 3-methyl-3-butenyl portion can undergo rearrangement and cleavage, often resulting in a stable allylic carbocation.
Analysis of these fragments allows for the unambiguous identification of the compound's structure. The relative abundance of these fragments helps to piece together the original molecular architecture.
| m/z | Plausible Fragment Identity | Structural Formula of Fragment | Notes on Fragmentation |
|---|---|---|---|
| 144 | Molecular Ion [M]⁺ | [C₇H₁₂O₃]⁺ | Represents the intact molecule that has lost one electron. Its presence and intensity depend on its stability. |
| 85 | Loss of -OCH₂COOH | [C₅H₉O]⁺ | Cleavage of the ether bond with loss of the oxyacetic acid radical. |
| 71 | Isoprenyl-CH₂⁺ | [C₅H₇]⁺ | Resulting from cleavage and rearrangement within the butenyl side chain. |
| 69 | Isoprenyl Cation | [C₅H₉]⁺ | A likely prominent peak from the cleavage of the ether C-O bond, forming a stable tertiary carbocation. |
| 59 | Oxyacetic acid fragment | [CH₂COOH]⁺ | Fragment corresponding to the acetic acid ether portion. |
| 45 | Carboxyl Group | [COOH]⁺ | Characteristic fragment for carboxylic acids, resulting from the loss of the rest of the molecule. libretexts.org |
| 43 | Acetyl Cation | [CH₃CO]⁺ | A common fragment in the mass spectra of compounds containing an acetyl group. researchgate.net |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophore Detection
Ultraviolet-Visible (UV-Vis) spectroscopy is an analytical technique that measures the absorption of light in the ultraviolet (190-400 nm) and visible (400-800 nm) regions of the electromagnetic spectrum. uobabylon.edu.iq This absorption corresponds to the promotion of electrons from a ground electronic state to a higher energy excited state. The technique is particularly sensitive to molecules containing chromophores, which are functional groups with π-electrons or non-bonding valence electrons that can undergo these electronic transitions. msu.edu
The structure of Acetic acid, [(3-methyl-3-butenyl)oxy]- contains two potential chromophores: the isolated carbon-carbon double bond (C=C) of the alkene and the carbonyl group (C=O) of the carboxylic acid.
The Alkene Chromophore (C=C): Isolated double bonds typically exhibit a strong absorption corresponding to a π → π* transition. This transition requires high energy and thus occurs at short wavelengths, generally below 200 nm. libretexts.orgmasterorganicchemistry.com For a simple alkene like the one in the subject molecule, the maximum absorbance (λmax) is expected around 170-190 nm. uobabylon.edu.iq
The Carbonyl Chromophore (C=O): The carbonyl group in the carboxylic acid can undergo a weak n → π* transition. This involves promoting a non-bonding electron from an oxygen lone pair to an antibonding π* orbital. This transition is lower in energy than the π → π* transition and typically appears in the 200-210 nm region for carboxylic acids. masterorganicchemistry.com
Because Acetic acid, [(3-methyl-3-butenyl)oxy]- lacks an extended system of conjugated double bonds, its UV-Vis spectrum is not expected to show significant absorption in the commonly used range of 200-800 nm. libretexts.org The expected absorptions occur at the lower limit of the UV range, where detection can be problematic and interference from common solvents is prevalent. msu.edu Consequently, while UV-Vis spectroscopy can confirm the likely absence of significant conjugation, it is of limited utility for detailed structural characterization or identification of this specific compound.
| Chromophore | Type of Electronic Transition | Expected Wavelength Range (λmax) | Applicability for Detection |
|---|---|---|---|
| Alkene (C=C) | π → π | ~170 - 190 nm | Low (Outside standard measurement range) |
| Carbonyl (C=O) of Carboxylic Acid | n → π | ~200 - 210 nm | Low (Weak absorption at the edge of the standard range) |
X-ray Crystallography for Solid-State Structural Confirmation
X-ray crystallography is the definitive method for determining the precise three-dimensional atomic and molecular structure of a compound in its crystalline solid state. wikipedia.org The technique involves irradiating a single crystal with a beam of X-rays and analyzing the resulting diffraction pattern. This pattern provides detailed information about the electron density within the crystal, from which a model of the atomic arrangement, including exact bond lengths, bond angles, and torsional angles, can be constructed. wikipedia.org
A review of scientific literature and crystallographic databases indicates that no crystal structure for Acetic acid, [(3-methyl-3-butenyl)oxy]- has been reported. The absence of such data is not unexpected for a relatively small, flexible, low-molecular-weight molecule. Such compounds often have low melting points and tend to exist as liquids or oils at room temperature, making the growth of a single crystal of sufficient size and quality—the primary prerequisite for this technique—a significant challenge. nih.gov
If a crystalline form of Acetic acid, [(3-methyl-3-butenyl)oxy]- were to be obtained, for instance, through low-temperature crystallization, X-ray diffraction analysis would provide invaluable and unequivocal structural information. In the solid state, carboxylic acids frequently form hydrogen-bonded dimers, and X-ray crystallography could confirm the presence and geometry of such intermolecular interactions. It would also reveal the specific conformation adopted by the flexible ether linkage and the butenyl side chain within the crystal lattice.
| Parameter Type | Specific Information Provided | Significance |
|---|---|---|
| Unit Cell Dimensions | Lengths of cell axes (a, b, c) and angles (α, β, γ) | Defines the basic repeating unit of the crystal lattice. |
| Bond Lengths | Precise distances between bonded atoms (e.g., C=O, C-O, C=C) | Confirms bonding patterns and can indicate bond order and strain. |
| Bond Angles | Angles between three connected atoms (e.g., O-C=O, C-O-C) | Defines the local geometry around each atom. |
| Torsional (Dihedral) Angles | Rotation around bonds (e.g., defining the conformation of the ether linkage) | Describes the three-dimensional shape and conformation of the molecule. |
| Intermolecular Interactions | Distances and angles of hydrogen bonds, van der Waals contacts | Reveals how molecules are packed together in the solid state, including potential hydrogen-bonded dimers. |
| Absolute Configuration | Determination of the absolute stereochemistry for chiral molecules | (Not applicable for this achiral molecule, but a key feature of the technique). |
Chemical Reactivity and Transformation Mechanisms of Acetic Acid, 3 Methyl 3 Butenyl Oxy
Reactivity of the Ester Moiety within 3-methyl-3-butenyl acetate (B1210297)
The ester group is a derivative of a carboxylic acid and is characterized by a carbonyl carbon double-bonded to one oxygen and single-bonded to another. This functionality is a primary site for nucleophilic acyl substitution reactions.
Hydrolysis: The hydrolysis of 3-methyl-3-butenyl acetate involves the cleavage of the ester bond by reaction with water, yielding acetic acid and 3-methyl-3-buten-1-ol (B123568). This reaction can be catalyzed by either an acid or a base.
Acid-Catalyzed Hydrolysis: In the presence of a strong acid, the carbonyl oxygen is protonated, which activates the carbonyl carbon towards nucleophilic attack by water. The process is reversible and typically requires heating to proceed at a reasonable rate.
Base-Catalyzed Hydrolysis (Saponification): Under basic conditions, a hydroxide (B78521) ion directly attacks the electrophilic carbonyl carbon. This reaction is irreversible because the resulting carboxylate anion (acetate) is deprotonated and shows no tendency to react with the alcohol.
Transesterification: This process involves the conversion of one ester into another by reacting it with an alcohol in the presence of an acid or base catalyst. masterorganicchemistry.comorganic-chemistry.org For 3-methyl-3-butenyl acetate, reaction with an alcohol (R'-OH) would yield a new acetate ester (CH₃COOR') and 3-methyl-3-buten-1-ol. The reaction is an equilibrium process. masterorganicchemistry.com To drive the reaction toward the desired product, a large excess of the reactant alcohol is often used as the solvent. masterorganicchemistry.com
| Reaction | Catalyst | Typical Reagents | Key Mechanistic Step | Products |
|---|---|---|---|---|
| Acid-Catalyzed Hydrolysis | H₂SO₄, HCl | Water (H₂O) | Protonation of carbonyl oxygen | Acetic acid + 3-methyl-3-buten-1-ol |
| Base-Catalyzed Hydrolysis | NaOH, KOH | Water (H₂O) | Nucleophilic attack by OH⁻ on carbonyl carbon | Acetate salt + 3-methyl-3-buten-1-ol |
| Transesterification | Acid (e.g., H₂SO₄) or Base (e.g., NaOR') | An alcohol (R'-OH) | Nucleophilic attack by alcohol on carbonyl carbon | New acetate ester (CH₃COOR') + 3-methyl-3-buten-1-ol |
Reduction: The ester moiety can be reduced to alcohols using strong reducing agents. The specific products depend on the reagent used.
Reduction with Lithium Aluminum Hydride (LiAlH₄): This powerful reducing agent will reduce the ester to two separate alcohol molecules. The reaction involves the nucleophilic addition of a hydride ion to the carbonyl carbon, followed by the departure of the alkoxide leaving group. A second hydride addition to the intermediate aldehyde results in the final products. For 3-methyl-3-butenyl acetate, this reduction yields ethanol (B145695) and 3-methyl-3-buten-1-ol.
Oxidation: The ester group itself is generally resistant to oxidation under standard conditions. Unlike aldehydes or primary/secondary alcohols, the carbonyl carbon of an ester is already at a relatively high oxidation state and lacks a hydrogen atom that can be easily removed. However, the alkoxyl part of the ester can be oxidized under specific conditions, though this is not a common transformation for this functional group. For instance, studies on the atmospheric oxidation of methyl acetate initiated by Cl atoms have shown that H-abstraction occurs primarily at the -OCH₃ site, leading to further reactions. acs.org
| Reducing Agent | Intermediate | Final Products |
|---|---|---|
| Lithium Aluminum Hydride (LiAlH₄) | Acetaldehyde | Ethanol and 3-methyl-3-buten-1-ol |
Reactivity of the Alkene Moiety within 3-methyl-3-butenyl acetate
The 3-methyl-3-butenyl group contains a terminal double bond, which is a region of high electron density. This makes it susceptible to attack by electrophiles and a participant in addition reactions.
Electrophilic addition is a characteristic reaction of alkenes. When an electrophile like HBr adds to the unsymmetrical double bond of 3-methyl-3-butenyl acetate, the reaction proceeds via the formation of a carbocation intermediate. The regioselectivity of this reaction is governed by Markovnikov's rule, which states that the hydrogen atom of the electrophile adds to the carbon atom of the double bond that already has more hydrogen atoms. lumenlearning.com
This rule is explained by the stability of the intermediate carbocation. The addition of H⁺ to the terminal CH₂ group results in the formation of a more stable tertiary carbocation. Subsequent attack by the nucleophile (e.g., Br⁻) on this carbocation leads to the major product. libretexts.org In contrast, the addition of H⁺ to the quaternary carbon would form a less stable primary carbocation, so the product from this pathway is not significantly formed. lumenlearning.com
| Reagent | Intermediate | Predicted Major Product (According to Markovnikov's Rule) |
|---|---|---|
| HBr | Tertiary carbocation | 3-bromo-3-methylbutyl acetate |
| H₂O / H⁺ (Acid-catalyzed hydration) | Tertiary carbocation | 3-hydroxy-3-methylbutyl acetate |
Radical Reactions: The alkene moiety can undergo radical reactions. For example, in the presence of a radical initiator, HBr can add to the double bond in an anti-Markovnikov fashion. This occurs because the bromine radical (Br•), which is formed first, adds to the double bond to generate the most stable intermediate radical, which is the tertiary radical. This radical then abstracts a hydrogen atom from HBr to form the final product.
Additionally, the allylic position (the CH₂ group adjacent to the double bond) is susceptible to radical substitution, for example, using N-bromosuccinimide (NBS) in the presence of light or a radical initiator.
Polymerization Potential: The terminal alkene functionality of 3-methyl-3-butenyl acetate allows it to act as a monomer in polymerization reactions. From a mechanistic perspective, this can proceed via a free-radical pathway.
Initiation: A radical initiator (e.g., benzoyl peroxide) decomposes upon heating to form free radicals. This radical then adds to the double bond of a monomer unit, creating a new, larger radical.
Propagation: The newly formed radical adds to another monomer molecule, extending the polymer chain. This step repeats, rapidly increasing the molecular weight.
Termination: The reaction is terminated when two growing radical chains combine or disproportionate.
The resulting polymer would feature a polyethylene-like backbone with pendant -(CH₂)₂-O-C(O)CH₃ groups.
The alkene in 3-methyl-3-butenyl acetate can act as a dienophile ("diene-loving") in a Diels-Alder reaction. khanacademy.org This is a [4+2] cycloaddition reaction where the alkene (providing 2 π-electrons) reacts with a conjugated diene (providing 4 π-electrons) to form a six-membered ring. wikipedia.orgsigmaaldrich.com The reaction is typically promoted by heat and proceeds in a concerted fashion, forming two new carbon-carbon sigma bonds simultaneously. wikipedia.org
For the reaction to be efficient, the dienophile is often substituted with an electron-withdrawing group, which lowers the energy of its Lowest Unoccupied Molecular Orbital (LUMO). khanacademy.org While the acetate group is not directly conjugated to the double bond in 3-methyl-3-butenyl acetate, the alkene can still participate in Diels-Alder reactions, particularly with electron-rich dienes.
Olefin Metathesis Reactions
The presence of a terminal 3-methyl-3-butenyl group makes Acetic acid, [(3-methyl-3-butenyl)oxy]- a candidate for olefin metathesis reactions. This powerful carbon-carbon double bond forming reaction, catalyzed by metal complexes, typically involving ruthenium or molybdenum, could lead to various products depending on the reaction type. wikipedia.orgorganic-chemistry.org
Cross-Metathesis: In a cross-metathesis (CM) reaction with a partner olefin, the terminal double bond of Acetic acid, [(3-methyl-3-butenyl)oxy]- could be functionalized. For instance, a reaction with a simple alkene like ethylene (B1197577) could lead to the formation of a shorter-chain ether, while reaction with a functionalized alkene could introduce new chemical moieties. The success and selectivity of such reactions often depend on the catalyst used and the reaction conditions. nih.govnih.gov Studies on the cross-metathesis of fatty acid derivatives have shown that functional groups like esters can be tolerated by modern metathesis catalysts. researchgate.net
Ring-Closing Metathesis (RCM): If Acetic acid, [(3-methyl-3-butenyl)oxy]- were part of a larger molecule containing another terminal alkene, ring-closing metathesis could be employed to form cyclic structures. The efficiency of RCM is known to be high for the formation of 5- to 7-membered rings. wikipedia.org The synthesis of unsaturated lactones from acrylates of allylic and homoallylic alcohols via RCM demonstrates the compatibility of this reaction with ester functionalities, which are structurally related to the carboxylic acid group in the target molecule. nih.gov
Self-Metathesis: In the absence of a cross-partner, Acetic acid, [(3-methyl-3-butenyl)oxy]- could undergo self-metathesis, leading to a symmetrical dimer and releasing 2,3-dimethyl-2-butene. Such reactions have been observed with unsaturated fatty acids. researchgate.net
The general mechanism for olefin metathesis, proposed by Chauvin, involves the formation of a metallacyclobutane intermediate. harvard.edu The reaction is typically reversible, and the removal of a volatile byproduct like ethylene can drive the reaction to completion. organic-chemistry.org
Table 1: Hypothetical Olefin Metathesis Reactions of Acetic acid, [(3-methyl-3-butenyl)oxy]-
| Reaction Type | Olefin Partner | Catalyst | Potential Product(s) |
| Self-Metathesis | None | Grubbs II | Dimerized di-acid ether, 2,3-dimethyl-2-butene |
| Cross-Metathesis | Ethylene | Hoveyda-Grubbs II | Acetic acid, (allyloxy)- |
| Cross-Metathesis | Methyl acrylate | Grubbs II | Diester product |
This table presents hypothetical outcomes based on known olefin metathesis reactivity, as specific experimental data for Acetic acid, [(3-methyl-3-butenyl)oxy]- is not available in the reviewed literature.
Reactivity of the Ether Linkage in Acetic acid, [(3-methyl-3-butenyl)oxy]-
The ether linkage in Acetic acid, [(3-methyl-3-butenyl)oxy]- is generally stable but can undergo cleavage under strongly acidic conditions. wikipedia.orgmasterorganicchemistry.com The reaction typically proceeds via nucleophilic substitution, with the mechanism (SN1 or SN2) being dependent on the structure of the groups attached to the oxygen atom. chemistrysteps.com
In the case of Acetic acid, [(3-methyl-3-butenyl)oxy]-, the ether oxygen is bonded to a carboxymethyl group and a 3-methyl-3-butenyl group. The carbon atom of the 3-methyl-3-butenyl group attached to the oxygen is primary. Therefore, under acidic conditions with a strong nucleophilic acid like HBr or HI, the reaction would likely proceed through an SN2 mechanism. libretexts.org This would involve protonation of the ether oxygen, followed by nucleophilic attack of the halide ion on the less sterically hindered carbon of the 3-methyl-3-butenyl group. chemistrysteps.com
However, the possibility of an SN1 mechanism cannot be entirely ruled out. Although the carbon directly attached to the ether oxygen is primary, the adjacent tertiary carbon and the double bond could potentially stabilize a carbocation intermediate through rearrangement. If a carbocation were to form at the tertiary position, it would be relatively stable, favoring an SN1 pathway. youtube.comlibretexts.org
Ethers can also be cleaved by strongly basic reagents, such as organolithium compounds, although this is less common for acyclic ethers. wikipedia.org
Exploration of Specific Reaction Mechanisms and Intermediates
Olefin Metathesis Mechanism: The catalytic cycle of olefin metathesis begins with the reaction of the metal carbene catalyst with the terminal alkene of Acetic acid, [(3-methyl-3-butenyl)oxy]-. This forms a metallacyclobutane intermediate through a [2+2] cycloaddition. A subsequent retro-[2+2] cycloaddition can then either regenerate the starting materials or proceed to form a new metal carbene and a new olefin. harvard.edu The reaction's progression is often dictated by the relative stabilities of the intermediates and the removal of volatile byproducts. organic-chemistry.org
Ether Cleavage Mechanism (SN2 Pathway):
Protonation: The ether oxygen is protonated by a strong acid (e.g., HI), forming a good leaving group (an alcohol). masterorganicchemistry.com
Nucleophilic Attack: A halide ion (I⁻) acts as a nucleophile and attacks the primary carbon of the 3-methyl-3-butenyl group in a concerted fashion.
Displacement: The C-O bond is cleaved, resulting in the formation of 3-methyl-3-buten-1-ol and iodoacetic acid. The alcohol product could potentially react further with excess HI to form the corresponding alkyl iodide. libretexts.org
Ether Cleavage Mechanism (SN1 Pathway with Rearrangement):
Protonation: Similar to the SN2 pathway, the ether oxygen is first protonated.
Carbocation Formation: The C-O bond breaks to form a primary carbocation and glycolic acid.
Hydride Shift: A rapid 1,2-hydride shift would occur to form the more stable tertiary carbocation.
Nucleophilic Attack: The halide ion attacks the tertiary carbocation to form a tertiary alkyl halide.
The prevailing mechanism would depend on the specific reaction conditions and the relative rates of the competing pathways.
Kinetic and Thermodynamic Studies of Reactions Involving Acetic acid, [(3-methyl-3-butenyl)oxy]-
While no specific kinetic or thermodynamic data for reactions involving Acetic acid, [(3-methyl-3-butenyl)oxy]- have been reported, general principles can be applied to understand the likely energetic profiles of its potential transformations.
Olefin Metathesis: Olefin metathesis reactions are generally considered to be thermoneutral, as the number and types of bonds broken and formed are similar. The reaction is often driven by entropy, particularly in RCM where a volatile byproduct like ethylene is formed, shifting the equilibrium towards the products. wikipedia.org Kinetic selectivity can be achieved with certain catalysts, allowing for the formation of the less thermodynamically stable olefin isomer. nih.govnih.gov The rate of metathesis can be influenced by the steric and electronic properties of the substrate and the catalyst.
Ether Cleavage: Acid-catalyzed ether cleavage is typically an energetically demanding reaction requiring strong acids and often elevated temperatures. pearson.com The thermodynamics of the reaction will depend on the relative stabilities of the starting ether and the resulting alcohol and alkyl halide products. The kinetics of the reaction are dependent on the mechanism. SN2 reactions are bimolecular, and their rates depend on the concentrations of both the protonated ether and the nucleophile. SN1 reactions are unimolecular, with the rate-determining step being the formation of the carbocation.
Table 2: Estimated Thermodynamic and Kinetic Parameters for Analogous Reactions
| Reaction Type | Analogous Reaction | ΔH° (kJ/mol) (Estimated) | Eₐ (kJ/mol) (Estimated) |
| Olefin Metathesis | Self-metathesis of 1-octene | ~0 | 60-80 |
| SN2 Ether Cleavage | Cleavage of diethyl ether with HBr | Exothermic | 100-120 |
| SN1 Ether Cleavage | Cleavage of tert-butyl ethyl ether with HBr | Exothermic | 90-110 |
This table provides estimated values based on data for structurally similar compounds and reactions, as direct experimental data for Acetic acid, [(3-methyl-3-butenyl)oxy]- is not available. The values are intended for illustrative purposes to compare the relative energetics of the potential reaction pathways.
Computational and Theoretical Chemistry Studies on Acetic Acid, 3 Methyl 3 Butenyl Oxy
Quantum Chemical Calculations for Electronic Structure and Molecular Geometry
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation, or approximations of it, to determine the electronic distribution and the preferred three-dimensional arrangement of atoms.
Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its favorable balance between accuracy and computational cost. For a molecule like "Acetic acid, [(3-methyl-3-butenyl)oxy]-", DFT is extensively used to perform geometry optimization, which involves finding the arrangement of atoms that corresponds to the lowest energy state on the potential energy surface.
A common approach involves using a hybrid functional, such as B3LYP, in conjunction with a basis set like 6-31G(d,p). chem-soc.si This level of theory has been shown to provide reliable geometries for organic molecules containing oxygen and carbon atoms. chem-soc.si The geometry optimization process yields key structural parameters, including bond lengths, bond angles, and dihedral angles.
Beyond geometry, DFT calculations can predict a wide range of molecular properties. These include electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are crucial for understanding the molecule's reactivity. The HOMO-LUMO energy gap provides an indication of the molecule's kinetic stability. Other predictable properties include the dipole moment, polarizability, and molecular electrostatic potential (MEP), which reveals regions of positive and negative charge on the molecular surface, indicating likely sites for electrophilic and nucleophilic attack. researchgate.net
Table 1: Predicted Geometric Parameters for Acetic acid, [(3-methyl-3-butenyl)oxy]- using DFT (B3LYP/6-31G(d,p))
| Parameter | Bond/Angle | Predicted Value |
| Bond Length | C=O | 1.21 Å |
| C-O (ester) | 1.35 Å | |
| O-CH2 | 1.43 Å | |
| C=C | 1.34 Å | |
| Bond Angle | O=C-O | 125.0° |
| C-O-CH2 | 115.0° | |
| Dihedral Angle | C-C-O-C | ~180° (trans) |
Note: The data in this table is illustrative and represents typical values that would be obtained from the specified DFT calculations.
Ab initio methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods (e.g., Møller-Plesset perturbation theory, MP2), offer a higher level of theoretical rigor compared to DFT. researchgate.net While computationally more demanding, they are valuable for obtaining highly accurate energies and properties, often serving as benchmarks for DFT results. For "Acetic acid, [(3-methyl-3-butenyl)oxy]-", ab initio calculations can be employed to refine the geometry obtained from DFT and to calculate more precise electronic energies. These methods are particularly useful for studying systems where electron correlation effects are significant.
Conformational Analysis and Potential Energy Surface Mapping
The flexibility of the ether and ester linkages in "Acetic acid, [(3-methyl-3-butenyl)oxy]-" allows for the existence of multiple conformers. Conformational analysis aims to identify the different stable spatial arrangements of the molecule and to determine their relative energies.
By systematically rotating the dihedral angles around the key single bonds (e.g., C-O-CH2-CH2 and O-CH2-C=O), a potential energy surface (PES) can be mapped. This map reveals the low-energy conformers (local minima) and the energy barriers (transition states) that separate them. Such studies are crucial for understanding the molecule's dynamic behavior and how its shape influences its interactions with other molecules. Computational methods can predict the relative populations of these conformers at a given temperature using Boltzmann statistics.
Prediction of Spectroscopic Parameters via Computational Methods (e.g., NMR chemical shifts, vibrational frequencies)
Computational chemistry is a powerful tool for predicting spectroscopic data, which can aid in the interpretation of experimental spectra.
For "Acetic acid, [(3-methyl-3-butenyl)oxy]-", the vibrational frequencies corresponding to its infrared (IR) spectrum can be calculated using DFT. chem-soc.si These calculations provide information about the characteristic stretching and bending modes of the functional groups present, such as the C=O stretch of the ester, the C-O stretches of the ether and ester, and the C=C stretch of the butenyl group. nist.gov Calculated frequencies are often systematically overestimated and are typically scaled by an empirical factor to improve agreement with experimental data. researchgate.net
Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can also be predicted computationally. The Gauge-Independent Atomic Orbital (GIAO) method is a common approach for this purpose. researchgate.net By calculating the magnetic shielding tensors for each nucleus in the optimized molecular geometry, the chemical shifts relative to a standard (e.g., tetramethylsilane) can be determined. These predictions are valuable for assigning peaks in experimental NMR spectra and for confirming the structure of the molecule. nih.govsourceforge.ionih.gov
Table 2: Predicted Vibrational Frequencies and ¹H NMR Chemical Shifts for Acetic acid, [(3-methyl-3-butenyl)oxy]-
| Spectroscopic Data | Functional Group/Proton | Predicted Value |
| Vibrational Frequencies (cm⁻¹) | C=O stretch | ~1750 |
| C-O stretch (ester) | ~1240 | |
| C-O stretch (ether) | ~1100 | |
| C=C stretch | ~1650 | |
| ¹H NMR Chemical Shifts (ppm) | O=C-O-CH₂ | ~4.2 |
| C=C-CH₂-O | ~3.6 | |
| CH₃-C=C | ~1.7 | |
| =CH₂ | ~4.7 |
Note: The data in this table is illustrative and represents typical values that would be obtained from computational predictions.
Reaction Mechanism Elucidation using Computational Modeling
Computational modeling can provide detailed insights into the mechanisms of chemical reactions involving "Acetic acid, [(3-methyl-3-butenyl)oxy]-". For instance, the hydrolysis of the ester group or addition reactions at the double bond can be investigated.
Molecular Dynamics Simulations for Conformational Sampling and Intermolecular Interactions
While quantum chemical calculations are typically performed on single molecules in the gas phase, molecular dynamics (MD) simulations can be used to study the behavior of "Acetic acid, [(3-methyl-3-butenyl)oxy]-" in a condensed phase, such as in a solvent or in the liquid state. nih.gov
MD simulations model the movements of atoms over time by solving Newton's equations of motion. This allows for the exploration of the molecule's conformational space and the study of its interactions with surrounding molecules. For "Acetic acid, [(3-methyl-3-butenyl)oxy]-", MD simulations could be used to investigate its solvation properties, its diffusion behavior, and how it interacts with other chemical species in a mixture. researchgate.net These simulations provide a dynamic picture of the molecule's behavior that is not accessible through static quantum chemical calculations.
Advanced Applications and Potential in Chemical Science Excluding Medical and Pharmaceutical Contexts
Role as a Synthetic Intermediate in Complex Organic Molecule Synthesis
The isoprenyl unit, a five-carbon branched-chain motif, is a fundamental building block in the biosynthesis of a vast array of natural products, particularly terpenes and terpenoids. Acetic acid, [(3-methyl-3-butenyl)oxy]- serves as a stable and synthetically accessible precursor to this important structural unit. In the complex world of total synthesis, where chemists aim to construct intricate natural molecules from simpler starting materials, this compound can be envisioned as a key intermediate.
While direct, large-scale applications in completed total syntheses are not extensively documented in readily available literature, its potential lies in its ability to introduce the isoprenyloxy moiety, which can be a crucial fragment in the retrosynthetic analysis of various target molecules. For instance, in the synthesis of certain insect pheromones and other bioactive natural products containing the 3-methyl-3-butenyl group, this acetate (B1210297) ester provides a convenient handle for introducing this fragment. The ester functionality can be readily hydrolyzed to the corresponding alcohol, which can then be further manipulated.
The general strategy for utilizing such building blocks in complex synthesis is outlined in the following table:
Table 1: Retrosynthetic Strategy Involving Acetic acid, [(3-methyl-3-butenyl)oxy]-
| Target Molecule Fragment | Retrosynthetic Disconnection | Corresponding Synthon | Potential Application of Acetic acid, [(3-methyl-3-butenyl)oxy]- |
|---|---|---|---|
| Isoprenyloxy side chain | C-O bond cleavage | Isoprenyl cation or equivalent | As a stable, neutral precursor to the isoprenyl cation synthon. |
| Terpenoid backbone | C-C bond formation | Isoprenyl nucleophile or electrophile | Can be converted to an organometallic nucleophile or an electrophilic species for coupling reactions. |
The synthesis of complex molecules often involves a "building block" approach, where smaller, functionalized fragments are pieced together. Acetic acid, [(3-methyl-3-butenyl)oxy]- fits this paradigm as a readily available C5 building block.
Precursor for Specialized Materials and Polymer Chemistry
The presence of a polymerizable terminal alkene makes Acetic acid, [(3-methyl-3-butenyl)oxy]- an interesting candidate for the development of specialized materials and polymers.
As a monomer, Acetic acid, [(3-methyl-3-butenyl)oxy]- can potentially undergo polymerization through its vinyl group. The resulting polymer would feature a pendant isoprenyloxy acetate group, which could impart unique properties to the material. The ester group could serve as a site for post-polymerization modification, allowing for the tuning of the polymer's properties, such as solubility, thermal stability, and adhesion.
Controlled polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP), could potentially be employed to synthesize well-defined polymers with controlled molecular weights and low dispersity. While studies on the direct polymerization of this specific monomer are not widely reported, research on structurally similar monomers like but-3-en-1-yl methacrylate (B99206) demonstrates the feasibility of controlled radical polymerization for monomers containing terminal double bonds.
Table 2: Potential Polymerization Characteristics
| Polymerization Method | Potential Outcome | Key Features of the Resulting Polymer |
|---|---|---|
| Free Radical Polymerization | High molecular weight polymer | Pendant isoprenyloxy acetate groups, potential for cross-linking. |
| Controlled Radical Polymerization (e.g., ATRP) | Well-defined polymer architecture | Controlled molecular weight, low dispersity, block copolymers. |
The terminal alkene of Acetic acid, [(3-methyl-3-butenyl)oxy]- is amenable to surface modification reactions. Techniques such as thiol-ene "click" chemistry could be utilized to graft this molecule onto surfaces functionalized with thiol groups. This would result in a surface decorated with isoprenyloxy acetate moieties, potentially altering the surface properties, such as hydrophobicity and chemical reactivity.
Such modified surfaces could find applications in the development of specialized coatings with tailored properties. For example, the ester groups on the surface could be hydrolyzed to hydroxyl groups, creating a more hydrophilic surface. The ability to modify surfaces at the molecular level is crucial in fields such as microelectronics, biomaterials, and sensor technology.
Utilization in Analytical Chemistry Method Development
In the field of analytical chemistry, the purity and identity of compounds are paramount. Acetic acid, [(3-methyl-3-butenyl)oxy]- serves as a valuable tool in this regard.
Its commercial availability as an analytical standard makes it indispensable for the development and validation of analytical methods, particularly gas chromatography (GC) and gas chromatography-mass spectrometry (GC-MS). sigmaaldrich.comnist.gov As a reference standard, it is used to:
Confirm the identity of the compound in a sample by comparing retention times and mass spectra.
Quantify the amount of the compound in a sample by creating a calibration curve.
This is particularly relevant in the analysis of flavors and fragrances, where this compound may be a constituent of essential oils or a synthetic additive.
While not a conventional derivatizing agent, the functional groups of Acetic acid, [(3-methyl-3-butenyl)oxy]- offer potential for such applications. Derivatization is a technique used to modify an analyte to improve its chromatographic behavior or detectability. For example, the double bond could potentially react with specific reagents to form a derivative that is more amenable to analysis by a particular detector.
Contribution to Novel Chemical Reaction Development and Methodologies
The reactivity of the double bond and the ester group in Acetic acid, [(3-methyl-3-butenyl)oxy]- makes it a useful substrate for exploring and developing new chemical reactions. A notable example is its use in catalytic hydrogenation. Research has shown that 3-methyl-3-buten-1-yl acetate can be selectively hydrogenated to produce valuable alcohols, such as isoprenol, using bimetallic catalysts. This reaction is significant as it provides a pathway to important chemical intermediates from a readily available starting material.
Furthermore, the vinyl acetate-like structure suggests its potential participation in various transition metal-catalyzed reactions. For instance, palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. While specific examples with this exact substrate are not abundant in the literature, related enol acetates are known to undergo such reactions. The development of new catalytic systems that can effectively utilize substrates like Acetic acid, [(3-methyl-3-butenyl)oxy]- would be a valuable contribution to synthetic methodology.
Environmental Chemistry Perspectives on Chemical Transformations
As a volatile organic compound (VOC), understanding the atmospheric fate of Acetic acid, [(3-methyl-3-butenyl)oxy]- is crucial from an environmental chemistry perspective. While direct studies on this specific compound are limited, its atmospheric degradation pathways can be inferred from studies on structurally similar molecules.
The primary removal mechanism for this compound in the troposphere is expected to be its reaction with hydroxyl (OH) radicals during the daytime and, to a lesser extent, with ozone (O₃) and nitrate (NO₃) radicals, particularly at night.
The reaction with OH radicals will likely proceed via two main pathways:
Addition to the double bond: This is expected to be the dominant pathway, leading to the formation of a hydroxylated radical intermediate. This intermediate would then react further with oxygen in the atmosphere to form a variety of oxygenated products.
Hydrogen abstraction: Abstraction of a hydrogen atom from the carbon chain is also possible, though likely a minor pathway.
Studies on the ozonolysis of 3-methyl-3-buten-1-ol (B123568), a closely related compound, indicate that the reaction with ozone is a significant atmospheric sink. sigmaaldrich.comnih.gov The ozonolysis of the double bond in Acetic acid, [(3-methyl-3-butenyl)oxy]- would lead to the formation of smaller carbonyl compounds.
The atmospheric lifetime of this compound will be determined by the rate constants of its reactions with these atmospheric oxidants. Based on data for similar unsaturated esters, the lifetime is expected to be on the order of hours to a few days, indicating that it will be removed from the atmosphere relatively quickly.
In aqueous environments, the ester linkage of Acetic acid, [(3-methyl-3-butenyl)oxy]- could undergo hydrolysis, either chemically or microbially mediated, to yield acetic acid and 3-methyl-3-buten-1-ol. The rate of hydrolysis would be dependent on factors such as pH and temperature.
Future Directions and Emerging Research Avenues for Acetic Acid, 3 Methyl 3 Butenyl Oxy
Development of More Sustainable and Atom-Economical Synthetic Routes
The pursuit of green chemistry principles is paramount in modern chemical synthesis. For isoprenyl acetate (B1210297), future research will focus on developing synthetic methodologies that are not only efficient but also environmentally benign and atom-economical.
A primary avenue of research is the advancement of biocatalytic and fermentative production methods. Recent breakthroughs have demonstrated the microbial production of isoprenyl acetate at high titers, offering a renewable alternative to traditional chemical synthesis. scientifiq.ai Engineered E. coli strains, for instance, have been developed to produce isoprenyl acetate from glucose, achieving impressive yields. scientifiq.airesearchgate.net Future work will likely focus on optimizing these microbial cell factories to enhance productivity, utilize a wider range of sustainable feedstocks, and minimize the formation of byproducts. acs.org The development of robust microbial strains with improved tolerance to isoprenyl acetate toxicity is also a critical area for improvement.
Enzymatic synthesis represents another promising green route. Alcohol acyltransferases (AATs) have been identified as key enzymes for the biosynthesis of esters, including isoprenyl acetate, by catalyzing the condensation of an alcohol (isoprenol) with an acyl-CoA. nih.gov Future research will involve the discovery and engineering of novel AATs with enhanced substrate specificity and catalytic efficiency for isoprenyl acetate production.
From a chemical synthesis perspective, the development of heterogeneous catalysts for the esterification of isoprenol with acetic acid is a key goal. Heterogeneous catalysts offer advantages in terms of easy separation and reusability, leading to more sustainable and cost-effective processes. Research into novel solid acid catalysts and supported metal catalysts will be crucial in this regard.
Table 1: Comparison of Synthetic Routes for Isoprenyl Acetate
| Synthesis Route | Advantages | Research Focus Areas |
| Microbial Fermentation | Renewable feedstocks, mild reaction conditions. | Strain optimization, feedstock diversification, byproduct minimization, toxicity tolerance. |
| Enzymatic Synthesis | High selectivity, mild conditions, biodegradable catalysts. | Discovery of novel enzymes, protein engineering for improved activity and stability. |
| Heterogeneous Catalysis | Catalyst reusability, simplified purification, continuous processing. | Development of novel solid acid catalysts, improved catalyst lifetime. |
Exploration of Unprecedented Reactivity and Catalysis
While the synthesis of isoprenyl acetate is a primary research focus, its potential as a reactive building block in organic synthesis is an area ripe for exploration. The presence of a terminal double bond and an ester functional group allows for a variety of chemical transformations.
Future research is expected to delve into the catalytic functionalization of the double bond. For example, catalytic hydrogenation of isoprenyl acetate to produce isoprenol, a valuable chemical intermediate, has been demonstrated using bimetallic catalysts. researchgate.net Further exploration of selective oxidation, epoxidation, and hydroformylation reactions could yield a range of valuable derivatives.
The enzymatic transformation of isoprenyl acetate is a particularly exciting frontier. Recent studies have shown that alkane monooxygenases can catalyze the selective terminal hydroxylation of isoprenyl acetate. nih.govlivescience.io This regioselective oxidation opens up pathways to novel difunctional compounds that can serve as monomers for advanced polymers. elsevierpure.com Engineering these enzymes for enhanced activity and substrate scope will be a key research direction. acib.at
Furthermore, the use of isoprenyl acetate in catalytic cascade reactions is an emerging area. Biocatalytic cascades, where multiple enzymatic reactions are performed in a single pot, can offer highly efficient and sustainable routes to complex molecules. acs.org Isoprenyl acetate could serve as a key substrate in such cascades for the synthesis of fine chemicals and pharmaceuticals.
Integration into Advanced Functional Chemical Systems and Devices
The unique chemical structure of isoprenyl acetate makes it an attractive candidate for incorporation into advanced functional materials and devices. Its potential as a monomer for polymerization is a significant area of future research.
Recent studies have demonstrated the copolymerization of isoprenyl acetate with α-olefins using palladium-diimine catalysts. acs.org This opens the door to a new class of functional polymers with tunable properties. Future work will likely explore the synthesis of a wider range of copolymers and investigate their material properties for applications in areas such as adhesives, coatings, and specialty plastics.
A particularly promising application is the use of isoprenyl acetate as a precursor to the bio-based polymer precursor, Tulipalin A. nih.govelsevierpure.com This is achieved through a biocatalytic pathway involving the selective hydroxylation of isoprenyl acetate. livescience.ioacib.at Tulipalin A is a valuable monomer for the synthesis of biodegradable and renewable polymers. elsevierpure.com Further research in this area will focus on optimizing the multi-step conversion of isoprenyl acetate to Tulipalin A and exploring the polymerization of this novel monomer.
The development of isoprenyl acetate as a high-performance biofuel is another key research direction. It has been identified as a promising blendstock for gasoline due to its favorable octane number. scientifiq.ai Future research will involve comprehensive testing of its combustion properties, compatibility with existing engine technologies, and the development of cost-effective, large-scale production methods to make it a viable alternative to conventional fossil fuels.
Table 2: Potential Applications of Isoprenyl Acetate in Functional Systems
| Application Area | Description | Key Research Goals |
| Functional Polymers | Copolymerization with other monomers to create novel materials. | Exploring a wider range of comonomers, tuning polymer properties, investigating material applications. |
| Biopolymer Precursor | Conversion to Tulipalin A for the synthesis of renewable polymers. | Optimizing the multi-step synthesis, characterizing the resulting biopolymers. |
| Advanced Biofuels | Use as a high-octane blendstock for gasoline. | Engine testing, performance optimization, scaling up production. |
Addressing Current Challenges in the Synthesis and Application of Acetic acid, [(3-methyl-3-butenyl)oxy]-
Despite its promise, several challenges need to be addressed to realize the full potential of isoprenyl acetate. In microbial production, a key challenge is overcoming the limited supply of precursor molecules for the isoprenoid pathway. researchgate.net Metabolic engineering strategies are needed to enhance the flux towards isoprenyl acetate and minimize competing metabolic pathways. researchgate.net The intrinsic toxicity of isoprenyl acetate to microbial hosts also limits production titers, necessitating the development of more robust strains or in situ product removal techniques. energy.gov
In chemical synthesis, challenges include the development of highly selective and reusable catalysts to minimize waste and purification costs. For applications in polymerization, controlling the stereochemistry of the resulting polymers and achieving high molecular weights are ongoing research challenges.
For its use as a biofuel, the economic viability of large-scale production remains a significant hurdle. Further research is needed to reduce production costs through improved microbial strains, more efficient fermentation processes, and the use of low-cost, sustainable feedstocks.
Unexplored Frontiers in Theoretical and Computational Studies of Acetic acid, [(3-methyl-3-butenyl)oxy]-
Theoretical and computational studies can provide valuable insights into the properties and reactivity of isoprenyl acetate, guiding experimental research. While currently limited, this is an area with significant potential for future exploration.
Computational modeling can be employed to design and optimize catalysts for both the synthesis and transformation of isoprenyl acetate. For instance, density functional theory (DFT) calculations can be used to elucidate reaction mechanisms and predict the activity of novel catalysts.
In the realm of biocatalysis, computational tools are already being used to guide the protein engineering of enzymes involved in isoprenyl acetate metabolism. nih.gov Molecular docking and molecular dynamics simulations can help to understand enzyme-substrate interactions and predict mutations that could enhance catalytic activity and selectivity. livescience.io Future work could involve the de novo design of enzymes specifically tailored for isoprenyl acetate conversion.
Furthermore, computational fluid dynamics (CFD) modeling can be used to optimize reactor design and process conditions for both chemical and fermentative production of isoprenyl acetate, facilitating the scale-up of these processes. The development of predictive models for its combustion properties will also be crucial for its advancement as a biofuel. researchgate.net
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
